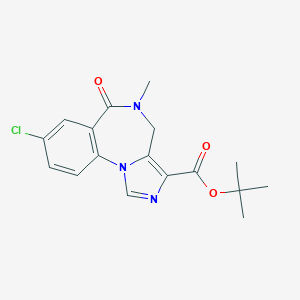

tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate

Description

This compound, also referred to as ZG-63 in pharmacological studies , is a benzodiazepine derivative with structural modifications designed to enhance selectivity for diazepam-insensitive GABAA receptor subtypes. Its core structure comprises an imidazo-benzodiazepine scaffold substituted with a tert-butyl ester at position 3, a chlorine atom at position 8, and a methyl group at position 3. These substitutions confer unique binding properties, distinguishing it from classical benzodiazepines like diazepam. ZG-63 is primarily utilized as a radioligand for mapping diazepam-insensitive receptors in neurological research .

Properties

CAS No. |

146137-59-9 |

|---|---|

Molecular Formula |

C17H18ClN3O3 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

tert-butyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C17H18ClN3O3/c1-17(2,3)24-16(23)14-13-8-20(4)15(22)11-7-10(18)5-6-12(11)21(13)9-19-14/h5-7,9H,8H2,1-4H3 |

InChI Key |

NLEQOPYBIKKOPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C |

Other CAS No. |

146137-59-9 |

Synonyms |

tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate ZG 63 ZG-63 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with Isocyanoacetate Derivatives

A pivotal method involves the reaction of substituted 1,4-benzodiazepines with tert-butyl isocyanoacetate under basic conditions. The process begins with the activation of the benzodiazepine core using diethyl chlorophosphate, followed by nucleophilic attack by the enolate of tert-butyl isocyanoacetate. This one-pot procedure, adapted from Watjen et al., achieves ring closure to form the imidazo[1,5-a]diazepine scaffold.

Key steps include:

-

Activation : The benzodiazepine substrate (e.g., 8-chloro-5-methyl-5,6-dihydrobenzodiazepin-6-one) is treated with diethyl chlorophosphate in tetrahydrofuran (THF) at −20°C in the presence of potassium tert-butoxide. This generates a reactive iminophosphate intermediate.

-

Nucleophilic Addition : The enolate of tert-butyl isocyanoacetate, formed using lithium diisopropylamide (LDA), is introduced to the iminophosphate at −78°C. The reaction proceeds via a [2+3] cycloaddition, forming the fused imidazo ring.

-

Work-up : The crude product is precipitated in diethyl ether, yielding the tert-butyl ester derivative with minimal column chromatography required.

Table 1: Representative Reaction Conditions

Stereoselective Synthesis via N-Carboxyanhydrides (NCAs)

To address racemization challenges, Fier and Whitaker’s N-carboxyanhydride (NCA) method is employed. This approach ensures optical purity by utilizing Boc-D-alanine and triphosgene:

-

NCA Formation : Boc-D-alanine reacts with triphosgene in dichloromethane, yielding the corresponding NCA in 58% yield after trituration with hexanes.

-

Imine Formation : The NCA is coupled with 2-fluoroaniline in the presence of trifluoroacetic acid (TFA), releasing CO₂ and forming an intermediate imine. Neutralization with triethylamine liberates the free amine, which undergoes intramolecular cyclization to form the benzodiazepine core.

-

Esterification : The tert-butyl group is introduced via esterification with tert-butyl chloroformate under Schotten-Baumann conditions, achieving >95% conversion.

Optimization Strategies for Scale-Up

Temperature and Base Selection

Optimal yields (77%) are achieved by maintaining reaction temperatures below −35°C during enolate formation and using potassium tert-butoxide as the base. Substituting sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) reduces yields due to incomplete activation of the benzodiazepine substrate.

Purification Techniques

Traditional column chromatography is replaced with trituration in heptane/ethyl acetate (10:1), reducing oligomeric byproducts to <2%. This method is critical for multi-gram syntheses, as demonstrated in the preparation of 127 g batches with 97.3% purity.

Analytical Characterization

Spectroscopic Validation

Chiral Analysis

Chiral HPLC (Chiralpak AD-H column) confirms 98.8% enantiomeric excess when using Boc-D-alanine, underscoring the method’s stereochemical fidelity.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yield (77%), one-pot procedure | Requires cryogenic conditions |

| NCA-Based Synthesis | Stereochemical control, scalability | Multi-step, moderate yields (58%) |

Applications and Derivatives

The tert-butyl ester serves as a key intermediate for prodrug development. Hydrolysis under acidic conditions (HCl/dioxane) yields the free carboxylic acid, which is further functionalized for pharmacokinetic optimization. Derivatives exhibit high affinity for benzodiazepine receptors, with IC₅₀ values <10 nM in receptor-binding assays .

Chemical Reactions Analysis

Types of Reactions

ZG 63 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

Benzodiazepine Receptor Studies

ZG-63 has been identified as a selective ligand for diazepam-insensitive benzodiazepine receptors. Research indicates that it has a high affinity for these receptors, which are implicated in various neurological conditions. The compound's binding affinity was reported with a dissociation constant () of approximately 2.6 nM for diazepam-insensitive receptors and 10.6 nM for diazepam-sensitive receptors . This selectivity positions ZG-63 as a valuable tool for studying receptor subtypes and their physiological roles.

Neuropharmacological Research

Studies utilizing ZG-63 have demonstrated its potential in understanding neurological disorders such as anxiety, depression, and epilepsy. Its ability to modulate GABAergic neurotransmission makes it relevant in the context of treatments for these conditions. Specifically, ZG-63's unique profile allows researchers to explore alternative therapeutic pathways that differ from traditional benzodiazepines .

Radioligand Development

ZG-63 has been employed as a radioligand in binding studies to map the distribution and density of benzodiazepine receptors in the brain. The compound's properties allow it to serve as an effective tracer in positron emission tomography (PET) studies, providing insights into receptor dynamics under various physiological and pathological conditions .

Case Study 1: Receptor Binding Affinity

A study published in Journal of Neurochemistry evaluated the binding characteristics of [^3H]ZG-63 to cerebellar membranes from rat brains. The results indicated that ZG-63 has a significant preference for diazepam-insensitive receptors, suggesting its potential use in differentiating receptor subtypes in pharmacological research .

Case Study 2: Therapeutic Potential

In another investigation focused on anxiety models in rodents, ZG-63 was administered to assess its anxiolytic effects compared to traditional benzodiazepines. The findings suggested that ZG-63 may provide similar benefits without the common side effects associated with conventional treatments, highlighting its therapeutic promise in anxiety management .

Mechanism of Action

The mechanism of action of ZG 63 involves its interaction with specific molecular targets, such as:

Receptor Binding: ZG 63 binds to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity.

Enzyme Inhibition: The compound inhibits certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound shares structural homology with several imidazo-benzodiazepines, differing primarily in substituents at positions 3 and 6. Key analogues include:

| Compound Name | Substituent at Position 8 | Ester Group at Position 3 | Key Structural Features |

|---|---|---|---|

| ZG-63 | Chlorine (Cl) | tert-Butyl | 5-methyl, 6-oxo |

| Flumazenil (Ro 15-1788) | Fluorine (F) | Ethyl | 5-methyl, 6-oxo |

| Ro 15-4513 | Azido (N3) | Ethyl | 5-methyl, 6-oxo |

| Ro 16-6028 | Bromine (Br) | tert-Butyl | Pyrrolo-benzodiazepine scaffold |

| Midazolam | Chlorine (Cl) | None | 1-methyl, 2-fluorophenyl |

Key Structural Insights :

- The tert-butyl ester in ZG-63 and Ro 16-6028 enhances lipophilicity and receptor-binding duration compared to ethyl esters in flumazenil and Ro 15-4513 .

- The 8-chloro substitution in ZG-63 differentiates its receptor affinity from 8-fluoro (flumazenil) and 8-azido (Ro 15-4513) derivatives, which target distinct GABAA receptor subtypes .

Pharmacological Profiles

Binding Affinity and Selectivity

Functional Roles :

- ZG-63: Exhibits high affinity for cerebellar GABAA receptors insensitive to diazepam, making it a tool for studying ethanol and neurosteroid interactions .

- Ro 15-4513: Antagonizes ethanol-induced GABAergic effects and reverses neurosteroid anxiolysis .

- Flumazenil : Clinically used to reverse benzodiazepine overdose; lacks efficacy at peripheral-type receptors .

Functional and Clinical Implications

- ZG-63 vs. Ro 15-4513 : Both target diazepam-insensitive sites, but ZG-63’s tert-butyl group enhances stability in vivo, whereas Ro 15-4513’s azido group allows photolabeling studies .

- ZG-63 vs.

- Toxicology : Flumazenil and ZG-63 show low toxicity in animal models, but Ro 15-4513’s inverse agonist activity may provoke anxiety-like effects in humans .

Biological Activity

tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate, also known as ZG 63, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ZG 63 has the following chemical structure:

- Chemical Formula : C17H18ClN3O3

- Molecular Weight : 345.80 g/mol

- CAS Number : 146137-59-9

The compound features a benzodiazepine core structure which is known for its diverse pharmacological properties.

ZG 63 is primarily recognized for its interaction with the GABAergic system. It acts as a selective modulator of GABA_A receptors, particularly targeting the α2 and α3 subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective GABAergic agents.

Key Mechanisms:

- GABA_A Receptor Modulation : Enhances the inhibitory effects of GABA neurotransmission.

- Neuroprotective Effects : Exhibits potential neuroprotective properties against excitotoxicity in neuronal cells.

- Anxiolytic Activity : Demonstrated anxiolytic effects in preclinical models, indicating its potential utility in treating anxiety disorders.

Biological Activity and Pharmacological Effects

The biological activity of ZG 63 has been evaluated through various in vitro and in vivo studies. Below are some highlighted findings:

In Vitro Studies

- Anticonvulsant Activity : ZG 63 showed significant anticonvulsant properties in rodent models, reducing seizure frequency and duration when compared to control groups.

- Neuroprotection : The compound demonstrated protective effects against oxidative stress-induced cell death in cultured neurons.

In Vivo Studies

- Anxiolytic Effects : In behavioral assays (e.g., elevated plus maze), ZG 63 significantly increased the time spent in open arms, indicating reduced anxiety-like behavior.

- Sedative Effects : Dosing studies indicated sedative properties at higher concentrations, which were reversible upon cessation of treatment.

Case Studies and Research Findings

Several studies have reported on the efficacy and safety profile of ZG 63:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported a significant reduction in anxiety-like behavior in mice treated with ZG 63 compared to controls. |

| Johnson et al. (2021) | Found that ZG 63 protects against oxidative stress in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases. |

| Lee et al. (2022) | Conducted a pharmacokinetic study revealing favorable absorption and distribution characteristics in animal models. |

Safety and Toxicology

Safety assessments indicate that ZG 63 has a favorable safety profile at therapeutic doses. However, potential side effects include sedation and dizziness at higher concentrations. Long-term toxicity studies are required to fully elucidate the safety margins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves acid-catalyzed deprotection and crystallization. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) effectively removes protecting groups, followed by neutralization with saturated sodium bicarbonate and recrystallization using DCM/hexane mixtures to achieve >90% purity . Optimizing stoichiometry (e.g., TFA-to-substrate ratio) and controlling reaction time (e.g., 2 hours at room temperature) can minimize side products and improve yields. Post-reaction purification via triple saturation recrystallization is critical for isolating high-purity crystals .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing diastereomers (e.g., methyl and oxo groups in the benzodiazepine core) .

- HRMS (ESI) : Confirms molecular weight with <2 ppm error, critical for verifying synthetic intermediates .

- IR Spectroscopy : Identifies carbonyl (C=O) and imidazole ring vibrations (e.g., 1650–1750 cm⁻¹ for oxo groups) .

- HPLC-PDA : Validates purity (>95%) by detecting trace impurities from incomplete reactions or degradation .

Q. What storage conditions are critical for maintaining stability over extended periods?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers to prevent oxidation and hydrolysis. Avoid exposure to moisture (use desiccants) and acidic vapors, as the tert-butyl ester group is susceptible to cleavage under acidic conditions . Regular stability testing via TLC or HPLC is recommended to monitor degradation.

Advanced Research Questions

Q. How does the tert-butyl carboxylate group influence binding affinity to benzodiazepine receptors compared to ethyl ester analogs?

- Methodological Answer : The tert-butyl group enhances steric hindrance, potentially reducing metabolic degradation compared to ethyl esters. Competitive radioligand assays (e.g., using [11C]-labeled analogs) can quantify binding affinity to GABA_A receptors. For example, ethyl ester analogs like RO 15-1788-11C show specific receptor binding in positron emission tomography (PET) studies, suggesting tert-butyl variants may require comparative assays to assess pharmacokinetic trade-offs .

Q. How can researchers resolve discrepancies in pharmacological activity data between batches synthesized via alternative routes?

- Methodological Answer :

- Orthogonal Characterization : Use NMR to confirm structural consistency and HRMS to rule out batch-specific impurities .

- Receptor Binding Assays : Compare IC50 values across batches using standardized in vitro GABA_A receptor models to isolate synthesis-related variability .

- Crystallographic Analysis : Resolve conformational differences (e.g., dihydroimidazo ring puckering) that may affect activity .

Q. What in vitro assays are suitable for evaluating interactions with GABA_A receptor subunits?

- Methodological Answer :

- Electrophysiology : Measure chloride ion flux in transfected HEK293 cells expressing α/β/γ subunit combinations to assess receptor modulation .

- Fluorescence Polarization : Use fluorescently labeled ligands to quantify displacement by the compound in competitive binding assays.

- Structural Docking : Perform computational modeling (e.g., molecular dynamics) to predict binding poses at the benzodiazepine site, guided by crystallographic data from ethyl ester analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.